N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives like “N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” involves various methods of synthetic strategies . For instance, the Aly group synthesized 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinic acid derivatives by the one-pot reaction of one equivalent of aromatic amines with two equivalents of diethyl malonate in diphenyl ether and catalyzed with triethylamine .Molecular Structure Analysis
The molecular structure of “N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” is based on the quinoline moiety. Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
Quinoxaline derivatives, which include “N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide”, can undergo various chemical reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Scientific Research Applications
Antioxidant Applications
Research has demonstrated that analogues of ethoxyquin, including quinoline derivatives, show significant antioxidant properties. These compounds are particularly effective in preserving the unsaturated fatty acids in fish meal against oxidation, thereby preventing spontaneous combustion. The study by de Koning (2002) highlights the importance of specific quinoline derivatives in maintaining the quality of fish meal, an application that could potentially extend to other areas requiring antioxidant protection (de Koning, 2002).
Pharmacological Significance
Isoquinoline derivatives, closely related to the quinoline structure, have been noted for their broad biological activities. These include potential therapeutic applications across a range of conditions such as fungal infections, Parkinsonism, tuberculosis, tumors, glaucoma, Alzheimer's disease, viral and bacterial infections, diabetes, malaria, and more. Danao et al. (2021) provide a comprehensive review of the pharmacological importance of isoquinoline derivatives, suggesting that N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide and its analogues could have similar multifaceted applications in modern therapeutics (Danao et al., 2021).
Therapeutic Use as a Prokinetic Agent
Cisapride, a compound with a structure chemically related to metoclopramide (a substituted benzamide), showcases the therapeutic utility of such compounds in treating gastrointestinal motility disorders. This underscores the potential of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide analogues in similar applications, where they could facilitate or restore gastrointestinal motility through mechanisms involving the enhancement of acetylcholine release (McCallum et al., 1988).
Role in Antimicrobial and Antifungal Therapies
The antimicrobial and antifungal properties of various quinoline and isoquinoline compounds have been explored, indicating the potential use of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide and its analogues in developing new antimicrobial agents. This could be particularly relevant in addressing the growing concern over antibiotic resistance and the need for novel therapeutic agents (Alves et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitnonsense-mediated mRNA decay (NMD) , and bind with E. coli beta-Glucuronidase . These targets play crucial roles in cellular processes such as mRNA stability and bacterial metabolism, respectively.
Mode of Action
It’s known that nmd inhibitors work by enhancing the stability of premature termination codon (ptc) mutated mrna in a dose-dependent manner . Similarly, inhibitors of E. coli beta-Glucuronidase prevent the enzyme from breaking down complex carbohydrates .
Biochemical Pathways
Given its potential targets, it can be inferred that it may influence themRNA decay pathway and the glucuronidation pathway in bacteria .
Result of Action
Based on its potential targets, it can be inferred that it may stabilize mutated mrna and inhibit bacterial metabolism, which could lead to various downstream effects depending on the context .
properties
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-10-17-12-16(20(24)22-18(17)11-14(13)2)8-9-21-19(23)15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCCYYWGARFSNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.